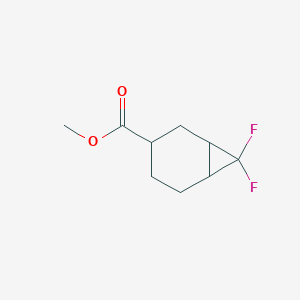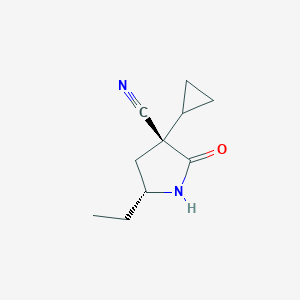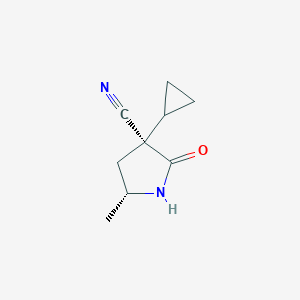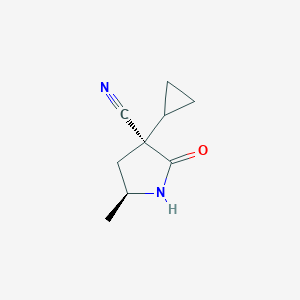
1,2-Dihydro-5-methyl-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydro-5-methyl-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxylic acid, commonly referred to as DMOPO, is a compound used in a variety of scientific research applications. It is a derivative of the pyridinecarboxylic acid family and has been used in a variety of research studies due to its unique properties. This compound has a wide range of potential applications, from drug design to environmental studies, and its versatility has made it an important tool for scientists.
科学的研究の応用
DMOPO has been used in a variety of scientific research applications, including drug design, environmental studies, and biochemistry. In drug design, DMOPO has been used as a template for designing new drugs, as it has a unique structure that can be used to create novel compounds. In environmental studies, DMOPO has been used to study the effects of environmental pollutants on aquatic organisms. In biochemistry, DMOPO has been used to study the role of enzymes in metabolic pathways, as well as the role of proteins in signal transduction pathways.
作用機序
The mechanism of action of DMOPO is not fully understood, but it is believed to interact with proteins and enzymes in a variety of ways. It is believed that DMOPO can bind to proteins and enzymes, as well as modulate their activity. It is also believed that DMOPO can interact with DNA, RNA, and other nucleic acids, as well as other small molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMOPO are not fully understood, but it is believed to have a variety of effects on cells and organisms. In humans, DMOPO has been found to have anti-inflammatory and anti-oxidant properties. It has also been found to have anti-cancer properties, as well as to have a role in the regulation of cell death and differentiation. In animals, DMOPO has been found to have anti-inflammatory and anti-cancer properties, as well as to have a role in the regulation of cell growth and differentiation.
実験室実験の利点と制限
DMOPO has a number of advantages for use in lab experiments. It is relatively inexpensive, and it is relatively easy to synthesize. It is also relatively stable, and it has a wide range of potential applications. However, there are a few limitations to using DMOPO in lab experiments. It is not a very potent compound, and it can be difficult to obtain high yields of DMOPO from a given reaction.
将来の方向性
There are a number of potential future directions for the use of DMOPO in scientific research. It could be used to design new drugs, to study the effects of environmental pollutants, to study the role of proteins and enzymes in metabolic pathways, and to study the role of proteins in signal transduction pathways. Additionally, DMOPO could be used to study the effects of small molecules on cells and organisms, and to study the regulation of cell death and differentiation. Finally, DMOPO could be used to study the regulation of cell growth and differentiation, and to develop new anti-cancer, anti-inflammatory, and anti-oxidant drugs.
合成法
DMOPO can be synthesized from a variety of starting materials, including pyridinecarboxylic acid and trifluoromethyl bromide. The synthesis of DMOPO involves the reaction of pyridinecarboxylic acid with trifluoromethyl bromide in the presence of an acid catalyst. The reaction yields DMOPO as the major product, with minor amounts of byproducts. The reaction conditions can be modified to yield higher yields of DMOPO, and the reaction can be scaled up for large-scale production.
特性
IUPAC Name |
5-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-3-2-4(7(14)15)6(13)12-5(3)8(9,10)11/h2H,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBHMCASPHSUJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6315643.png)



![2-[(2R,3R)-3-(1,1-Dimethylethyl)-2,3-dihydro-4-methoxy-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine, 97% (ee > 99%)](/img/structure/B6315678.png)



